Product packaging for Acetophenone-1,2-13C2(Cat. No.:CAS No. 190314-15-9)

Acetophenone-1,2-13C2

Cat. No.: B068317
CAS No.: 190314-15-9
M. Wt: 122.13 g/mol
InChI Key: KWOLFJPFCHCOCG-SPBYTNOZSA-N
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Description

Significance of Stable Isotope Tracers in Contemporary Science

Stable isotope tracers are indispensable tools for investigating the metabolism of carbohydrates, fats, and proteins in living organisms. maastrichtuniversity.nl By replacing an atom in a molecule with its heavier, non-radioactive isotope, scientists can create a "tagged" version of the compound. maastrichtuniversity.nlcreative-proteomics.com This labeled molecule is chemically identical to its natural counterpart but can be distinguished based on its mass. maastrichtuniversity.nl This allows researchers to track the molecule's journey through complex biological or chemical systems, providing crucial information about metabolic flux, reaction rates, and pathway dynamics. nih.gov

The applications of stable isotope tracers are vast and varied, spanning from environmental science to clinical research. hutton.ac.uk They are used to:

Trace nutrient uptake and flow in ecosystems. hutton.ac.uk

Understand the metabolic regulation in health and disease. nih.gov

Elucidate predator-prey relationships and construct food webs. hutton.ac.uk

Measure the impact of environmental stressors on organisms. hutton.ac.uk

Define effective exercise and nutritional strategies to combat muscle loss. maastrichtuniversity.nl

Fundamental Principles and Advantages of Carbon-13 Labeling

Carbon-13 (¹³C) is a stable isotope of carbon that accounts for about 1.1% of all natural carbon. frontiersin.org Its use as a tracer offers several distinct advantages. Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous, making them safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nlwikipedia.org

The primary analytical techniques for detecting ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

NMR Spectroscopy: ¹³C-NMR provides direct information about the carbon skeleton of a molecule. numberanalytics.com While the low natural abundance of ¹³C can be a limitation, isotopic labeling significantly enhances the signal, allowing for detailed structural and dynamic studies. frontiersin.orgnumberanalytics.com The large chemical shift range of ¹³C NMR provides excellent resolution, making it easier to distinguish between different carbon atoms within a molecule. frontiersin.org

Mass Spectrometry: MS separates ions based on their mass-to-charge ratio. The increased mass of a ¹³C-labeled compound allows for its clear differentiation from the unlabeled version, enabling precise quantification and tracking.

The ability to introduce ¹³C at specific positions within a molecule, known as positional labeling, provides an even more powerful tool for dissecting complex biochemical pathways. nih.gov

Acetophenone-1,2-13C2 as a Pivotal Probe in Advanced Scientific Investigations

Acetophenone-1,2-¹³C₂ is a derivative of acetophenone (B1666503) where the two carbon atoms of the acetyl group are replaced with the ¹³C isotope. This specific labeling pattern makes it an ideal probe for a variety of research applications.

Key Research Applications of Acetophenone-1,2-¹³C₂:

Mechanistic Studies: In organic chemistry, it is used to trace the flow of carbon atoms during reactions like the Claisen-Schmidt condensation, providing detailed insights into the reaction mechanism. iastate.edu

Metabolic Pathway Analysis: Researchers use Acetophenone-1,2-¹³C₂ to track the metabolic fate of acetophenone in biological systems. For instance, it has been used to study how L-phenylalanine is metabolized to acetophenone in plants. researchgate.net By analyzing the incorporation of the ¹³C label into downstream metabolites, scientists can map out and quantify metabolic pathways.

Biosynthesis Studies: The labeled compound helps in understanding the biosynthesis of natural products. For example, it has been used to investigate the formation of benzofuran (B130515) compounds in plant cell cultures. tum.de

The dual labeling in Acetophenone-1,2-¹³C₂ enhances the signal resolution in ¹³C NMR and provides a distinct M+2 peak in mass spectrometry, facilitating its detection and quantification. This makes it a highly effective and versatile tool for modern scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O B068317 Acetophenone-1,2-13C2 CAS No. 190314-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl(1,2-13C2)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-SPBYTNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583901
Record name 1-Phenyl(~13~C_2_)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20583901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190314-15-9
Record name 1-Phenyl(~13~C_2_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190314-15-9
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Synthetic Methodologies for Acetophenone 1,2 13c2 and Cognate Labeled Carbonyl Compounds

Strategies for Regioselective Isotopic Incorporation

The controlled placement of isotopic labels within a molecule is paramount to its utility as a research tool. Regioselective synthesis ensures that the carbon-13 atoms are located at the desired positions, which is crucial for accurately interpreting data from techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Precursor Selection and Isotopic Enrichment Tactics

One common and effective precursor is [1,2-13C2]acetyl chloride . This compound is typically prepared by the chlorination of [1,2-13C2]acetic acid using a reagent like thionyl chloride (SOCl₂). The doubly labeled acetyl chloride can then be used in subsequent reactions to introduce the [1,2-13C2]acetyl group into a target molecule. This approach ensures that both the carbonyl and the adjacent carbon are isotopically labeled from the outset.

The synthesis of labeled acetyl chloride itself relies on the availability of doubly labeled acetic acid. The production of such highly enriched starting materials often begins with fundamental carbon-13 sources. For instance, methods have been developed to produce carbon-13 enriched materials, such as calcium carbide, which can then be converted into labeled organic compounds through established synthetic pathways.

Optimization of Reaction Conditions for Isotopic Fidelity

Once a suitable labeled precursor is obtained, the subsequent reaction conditions must be carefully controlled to ensure the isotopic label remains in its intended position without scrambling. The Friedel-Crafts acylation is a classic and widely used method for attaching an acetyl group to an aromatic ring, and it is a key reaction in the synthesis of acetophenone (B1666503) derivatives. masterorganicchemistry.comnumberanalytics.comsavemyexams.com

In the synthesis of Acetophenone-1,2-13C2 from [1,2-13C2]acetyl chloride and benzene (B151609), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed. masterorganicchemistry.com To prevent isotopic scrambling and side reactions, several parameters must be optimized:

Temperature Control: The Friedel-Crafts acylation is often exothermic. Maintaining a controlled temperature, for instance by slow addition of the acetyl chloride, is crucial to prevent overheating which can lead to unwanted side reactions and potential loss of isotopic integrity.

Catalyst Activity: The activity of the Lewis acid catalyst must be sufficient to promote the reaction but not so high as to cause degradation of the starting materials or the product. The use of an appropriate stoichiometric amount of the catalyst is essential.

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, the reaction must be carried out under strictly anhydrous conditions.

Following the reaction, a careful workup procedure, such as washing with dilute acid to remove the catalyst, followed by purification techniques like distillation, is necessary to isolate the pure, isotopically labeled product. High-resolution mass spectrometry (HRMS) and 13C NMR are then used to confirm the isotopic purity and the precise location of the labels.

Multistep Synthetic Routes to Carbon-13 Labeled Acetophenones

This multi-step approach involves a series of chemical transformations to build the acetophenone skeleton and introduce the second carbon-13 label at the appropriate position. A representative synthetic route can be summarized as follows:

Initial Acylation: Methyl-13C iodide is used in a Friedel-Crafts reaction with benzene to form acetophenone-2-13C, where only the methyl carbon is labeled.

Reduction: The resulting singly-labeled acetophenone is reduced to 1-phenylethanol-2-13C using a reducing agent like sodium borohydride.

Dehydration: The alcohol is then dehydrated to form styrene-2-13C.

Halogenation: The styrene (B11656) derivative undergoes dibromination to yield styrene-2-13C dibromide.

Dehydrohalogenation: Treatment with a base like potassium hydroxide (B78521) results in the formation of 1-phenylacetylene-2-13C.

Hydration: The crucial final step is the mercury(II) sulfate-catalyzed hydration of the alkyne. This reaction introduces the second carbon-13 atom at the carbonyl position, yielding the desired this compound.

StepReactantProductKey Reagent/ConditionReported Yield (%)
1Methyl-¹³C iodide, BenzeneAcetophenone-2-¹³CAlCl₃, 60°C85
2Acetophenone-2-¹³C1-Phenylethanol-2-¹³CNaBH₄, 25°C92
31-Phenylethanol-2-¹³CStyrene-2-¹³CH₂SO₄, 120°C78
4Styrene-2-¹³CStyrene-2-¹³C DibromideBr₂, 0°C95
5Styrene-2-¹³C Dibromide1-Phenylacetylene-2-¹³CKOH, reflux88
61-Phenylacetylene-2-¹³CAcetophenone-1,2-¹³C₂HgSO₄, H₂O76

Emerging Approaches for Carbonyl Motif Labeling

Research into new and more efficient methods for isotopic labeling is ongoing, driven by the need for more cost-effective and versatile synthetic routes. One promising emerging approach utilizes calcium carbide-13C2 as a fundamental building block for introducing a two-carbon labeled unit. researchgate.netrsc.org

This method starts with elemental carbon-13, which is converted into calcium carbide-13C2 (Ca¹³C₂). researchgate.net The labeled calcium carbide can then be used to generate acetylene-13C2, a versatile C2 building block for a wide range of organic transformations. researchgate.netrsc.org This approach is particularly attractive due to the relatively low cost of elemental carbon-13 as an isotopic source. researchgate.net

The generated acetylene-13C2 can be used in the synthesis of various labeled compounds, including vinyl derivatives. researchgate.net For instance, the reaction of labeled acetylene (B1199291) with alcohols can produce labeled vinyl ethers. ananikovlab.ru While the direct application of this method for the synthesis of this compound is still being explored, the generation of labeled vinyl derivatives provides a potential pathway to labeled carbonyl compounds through subsequent hydration or oxidation reactions. This strategy represents a significant advance in making complex labeled molecules more accessible for research. researchgate.netrsc.org

Applications in Reaction Mechanism Elucidation

Dissecting Organic Reaction Pathways

Carbon Flow Tracing in Complex Organic Transformations (e.g., Friedel-Crafts acylation reaction mechanisms)

The Friedel-Crafts acylation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. cdnsciencepub.comcdnsciencepub.com The use of Acetophenone-1,2-13C2, or more precisely, its synthetic precursor [1,2-¹³C₂]acetyl chloride, allows for the direct observation of the acyl group's journey. acs.org

In a typical setup, benzene (B151609) reacts with ¹³C-labeled acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.org The mechanism involves the formation of an electrophilic acylium ion, which then attacks the aromatic ring. cdnsciencepub.com By analyzing the final acetophenone (B1666503) product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the location of the ¹³C labels confirms that the acetyl group has been transferred intact, validating the proposed electrophilic aromatic substitution mechanism. acs.org The labeling at both the carbonyl and methyl carbons provides a clear and enhanced signal for ¹³C NMR, making it an ideal tracer for studying this reaction. acs.org

Table 1: Parameters for Friedel-Crafts Acylation using ¹³C-Labeled Acetyl Chloride acs.org

ParameterStandard Value¹³C-Labeled Adaptation
Acyl Halide Acetyl chloride[1,2-¹³C₂]Acetyl chloride
Catalyst AlCl₃ (1.0 equiv)AlCl₃ (1.05 equiv)
Temperature 50–80°C50°C (controlled)
Yield 85–90%~78%

Investigating Competing Electron and Hydrogen Transfer Mechanisms (e.g., in the chain decomposition of phenacyl bromides using isotopic incorporation efficiency)

Isotopic labeling is a critical technique for distinguishing between competing reaction mechanisms, such as electron transfer versus hydrogen transfer. acs.orgcdnsciencepub.com In the chain decomposition of α-bromoacetophenones (phenacyl bromides), two mechanisms have been proposed to explain the reaction with alcohols, which produces acetophenone, HBr, and an oxidized alcohol product. acs.orgcdnsciencepub.com

One pathway involves a hydrogen transfer from a ketyl radical, while the other involves an electron transfer. acs.orgcdnsciencepub.com By using deuterated alcohols (an isotopic analog to using ¹³C-labeled ketones), researchers can measure the efficiency of isotope incorporation into the products. acs.org This "isotopic incorporation efficiency" reveals the relative contribution of each pathway. For instance, studies have shown that in the reaction with 2-propanol, the electron transfer mechanism is dominant, whereas, with methanol, the hydrogen transfer mechanism is more significant. acs.orgcdnsciencepub.com While this specific research used deuterated alcohols, applying this compound would allow for probing changes within the ketone structure itself during similar radical reactions.

Mechanistic Insights into Carbon-Carbon Bond Forming Reactions (e.g., aldol (B89426) condensation reactions of acetophenone)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. cdnsciencepub.com The base-catalyzed reaction between acetophenone and an aldehyde, like benzaldehyde (B42025) (a Claisen-Schmidt condensation), produces a β-hydroxy ketone intermediate, which then dehydrates to form a chalcone (B49325). cdnsciencepub.com The mechanism has been established to involve the final loss of a hydroxide (B78521) as the rate-limiting step. cdnsciencepub.com

The use of isotopically labeled this compound provides a direct method to follow the reaction progress and identify intermediates. In a study of the Claisen-Schmidt condensation between Acetophenone-α,β-13C2 and 2-nitrobenzaldehyde, researchers used operando Magic Angle Spinning-Nuclear Magnetic Resonance (MAS-NMR) spectroscopy to monitor the reaction in real-time. The distinct signals from the labeled carbons allowed for the clear identification and quantification of the starting material, intermediates, and the final chalcone product, providing powerful evidence for the reaction pathway.

Table 2: Reactants and Products in Labeled Claisen-Schmidt Condensation

RoleCompoundIsotopic Label
Reactant Acetophenoneα,β-¹³C₂
Reactant 2-NitrobenzaldehydeUnlabeled
Catalyst Pd@UiO-66N/A
Product Ortho-nitrochalconeLabeled

Enzymatic Reaction Mechanisms and Biocatalysis Studies

Isotopic labeling with compounds like this compound is equally crucial in biochemistry and biocatalysis, where it helps to map the complex transformations orchestrated by enzymes.

Tracing Enzymatic Transformations and Bioreductions (e.g., transaminase-catalyzed conversion of methylbenzylamine to acetophenone, enzymatic reduction of acetophenone to phenylethanol)

Acetophenone is a model substrate for studying various enzymatic reactions. One common transformation is its reduction to 1-phenylethanol (B42297), a valuable chiral alcohol. cdnsciencepub.com This bioreduction is often catalyzed by alcohol dehydrogenases (ADHs), for example, from Lactobacillus kefir or Lactobacillus brevis. cdnsciencepub.com When this compound is used as the substrate, the ¹³C labels are retained in the 1-phenylethanol product. This allows researchers to use NMR or MS to confirm the transformation and study the stereoselectivity of the enzyme, as the product's structure is unambiguously identified through its isotopic signature. cdnsciencepub.com

Another important class of enzymes is transaminases (ATAs), which catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a reaction relevant to understanding this process, an (R)-amine transaminase can convert (R)-phenylethylamine and a co-substrate like pyruvate (B1213749) into acetophenone and alanine. Using this compound in the reverse reaction (the amination of the ketone) allows for precise tracking of the carbon skeleton as it is converted into the chiral amine, providing insight into the enzyme's substrate scope and reaction equilibrium.

Elucidation of Enzyme-Substrate Interactions and Catalytic Cycles using Isotopic Labeling

Beyond simply tracing the flow of atoms, isotopic labeling can reveal the finer details of how an enzyme interacts with its substrate and proceeds through its catalytic cycle. acs.org The presence of a heavy isotope like ¹³C can slightly alter the vibrational energy of a chemical bond, which in turn can affect the rate of a reaction if that bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic elucidation.

For example, a study on the enzyme prephenate dehydratase measured a ¹³C KIE of 1.0334 for the conversion of prephenate to phenylpyruvate, suggesting a concerted reaction mechanism where decarboxylation and dehydration happen in a single step. Similar KIE studies using this compound in enzymatic reactions could pinpoint the rate-limiting step of its transformation. Furthermore, isotopic labeling helps in the characterization of fleeting chiral intermediates that are formed during an enzyme-catalyzed reaction, which is essential for a complete understanding of the factors governing enzymatic efficiency and selectivity.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Isotope Fate in Diverse Biological Systems

The core principle behind using Acetophenone-1,2-13C2 is the ability to trace the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. This allows for the unambiguous identification and quantification of metabolic pathways.

In hepatic models, such as the human liver cell line HepG2, ¹³C-labeled acetophenone (B1666503) is instrumental in studying the metabolism of aromatic ketones. When these cells are incubated with this compound, the labeled carbon atoms can be tracked as they are incorporated into various metabolic products. This includes the oxidation of the acetyl group to form benzoic acid derivatives, which are then further metabolized and conjugated, for example, with glycine (B1666218) to form hippuric acid. By analyzing the isotopic enrichment in these downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the flux through these specific pathways. Discrepancies in the expected levels of labeled metabolites can point to specific enzymatic bottlenecks or alternative metabolic routes. For instance, the detection of labeled benzoic acid but not labeled hippuric acid could indicate a limitation in the glycine conjugation step.

Experimental Design: Incubate HepG2 cells with varying concentrations of Acetophenone-1,2-¹³C₂ (e.g., 0.1–10 mM) for a set period, such as 48 hours.

Metabolite Extraction: Following incubation, extract intracellular and extracellular metabolites.

Analysis: Analyze the extracts using LC-MS/MS to identify and quantify ¹³C-labeled metabolites like benzoic acid and hippuric acid.

Data Interpretation: The degree of ¹³C incorporation into these products provides a quantitative measure of the metabolic flux through the aromatic ketone metabolism pathway.

While this compound is specific for aromatic ketone metabolism, the principle of using 13C-labeled substrates is broadly applied to differentiate and quantify the contributions of various central metabolic pathways. For example, using tracers like [1,2-¹³C₂]glucose allows researchers to distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

Metabolism of [1,2-¹³C]glucose through glycolysis produces distinct labeling patterns in downstream metabolites compared to its metabolism via the oxidative PPP. nih.gov For instance, glycolysis of [1,2-¹³C]glucose results in [1,2-¹³C]pyruvate, which can then enter the TCA cycle. The resulting labeling patterns in TCA cycle intermediates and associated amino acids can be analyzed to determine the relative fluxes through these pathways. This approach has been crucial in understanding the metabolic reprogramming that occurs in cancer cells, which often exhibit altered glucose metabolism. d-nb.info

Labeled SubstratePathwayKey Labeled ProductsApplication
This compoundAromatic Ketone Metabolism¹³C-Benzoic Acid, ¹³C-Hippuric AcidQuantifying hepatic metabolism of aromatic compounds.
[1,2-¹³C₂]GlucoseGlycolysis / Pentose Phosphate PathwayLabeled Lactate, Alanine, TCA Cycle IntermediatesDifferentiating central carbon metabolism pathways. nih.govnih.gov
[1,2-¹³C₂]AcetateGlial MetabolismLabeled Glutamate (B1630785), GlutamineStudying neuron-glia metabolic interactions. nih.govismrm.org

Advanced Quantitative Metabolic Flux Analysis (MFA) using this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. d-nb.info The use of stable isotope tracers like this compound significantly enhances the precision and resolution of MFA studies. medchemexpress.com By introducing a ¹³C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can computationally determine the fluxes through various metabolic pathways. researchgate.net

The process involves:

Isotopic Labeling: Introducing a ¹³C-labeled substrate, such as this compound, into a biological system. medchemexpress.com

Metabolite Analysis: Measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like mass spectrometry or NMR. researchgate.net

Computational Modeling: Using a metabolic network model and the measured MIDs to calculate the intracellular fluxes that best explain the observed labeling patterns. nih.gov

This approach provides a detailed and quantitative picture of cellular metabolism, revealing how cells respond to genetic or environmental perturbations. d-nb.info

Isotopic Ratio Outlier Analysis (IROA) for Metabolomics Research

Isotopic Ratio Outlier Analysis (IROA) is a metabolomics technique that utilizes stable isotope labeling to improve the identification and quantification of metabolites while eliminating sample-to-sample variability. nih.gov In a typical IROA experiment, a control sample is grown in a medium containing a high percentage (e.g., 95%) of a ¹³C-labeled carbon source, while the experimental sample is grown in a medium with a low percentage (e.g., 5%) of the same ¹³C-labeled source. acs.org

The two samples are then mixed, and the resulting mass spectra show characteristic peak pairs for each metabolite, with a mass difference corresponding to the number of carbon atoms in the molecule. acs.org This unique isotopic signature allows for the confident identification of biologically derived compounds and the accurate quantification of their relative abundance, as the ratio of the peak heights reflects the relative amounts of the metabolite in the control and experimental samples. sciex.com This method effectively removes artifacts and noise, leading to cleaner and more reliable metabolomic data. thermoscientific.com

Elucidating Intercellular Metabolic Relationships

Stable isotope tracers are invaluable for studying the metabolic interactions between different cell types. A prime example is the use of [1,2-¹³C₂]acetate to investigate the metabolic relationship between neurons and glial cells in the brain. nih.govnih.gov Acetate (B1210297) is preferentially taken up and metabolized by glial cells (astrocytes). researchgate.net

By co-infusing [1,2-¹³C₂]acetate with [1,6-¹³C₂]glucose (which is primarily metabolized by neurons), researchers can differentiate the metabolic activities of these two cell types. nih.govismrm.org The distinct labeling patterns in shared metabolites like glutamate and glutamine reveal the extent of metabolic coupling between neurons and glia, including the glutamate-glutamine cycle. ismrm.org This approach has provided significant insights into brain energy metabolism and neurotransmission. nih.gov

Biosynthetic Pathway Delineation

The use of doubly labeled substrates like [1,2-¹³C₂]acetate is also a powerful tool for delineating the biosynthetic pathways of natural products. The intact incorporation of the ¹³C-¹³C bond from acetate into a larger molecule can provide definitive evidence for the involvement of specific biosynthetic steps.

For example, feeding experiments with [¹³C₂]acetate have been used to investigate the biosynthesis of antibiotics like streptolydigin. nih.gov By analyzing the ¹³C-¹³C coupling patterns in the final product using ¹³C-NMR, researchers can determine which parts of the molecule are derived from acetate units. This technique has also been applied to elucidate the complex cyclization mechanisms in the biosynthesis of diterpenes, a large and diverse class of natural products.

Advanced Spectroscopic and Spectrometric Characterization of Acetophenone 1,2 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary analytical tool for investigating metabolites in complex biological samples. acs.org The incorporation of ¹³C isotopes into molecules like acetophenone (B1666503) dramatically improves the ability to identify and quantify metabolites, especially those at low concentrations, and to trace metabolic pathways. nih.gov

Enhancing Signal Resolution and Comprehensive Structural Characterization utilizing ¹³C Labeling

The presence of ¹³C labels in Acetophenone-1,2-¹³C₂ is instrumental in improving signal resolution in ¹³C NMR spectra. nih.gov In standard ¹³C NMR, the low natural abundance of ¹³C (approximately 1.1%) means that the probability of two adjacent ¹³C atoms is very low, simplifying the spectrum by avoiding ¹³C-¹³C couplings. portlandpress.com However, in Acetophenone-1,2-¹³C₂, the adjacent ¹³C atoms at the carbonyl and methyl positions introduce specific and predictable splitting patterns (J-coupling), which can be used for unambiguous signal assignment. nih.gov

This labeling strategy allows for the precise determination of the chemical environment of the labeled carbon atoms. A study analyzing the doubly enriched acetophenone-carbonyl,methyl-¹³C₂ isotopomer in a liquid-crystalline solvent yielded a rich dataset of 19 dipolar couplings. nih.gov This extensive information, particularly the couplings involving the acetyl carbons, enabled a detailed investigation into the structure of the acetyl group itself. nih.gov The enhanced resolution and the presence of these specific couplings provide a clearer and more detailed picture of the molecule's three-dimensional structure and conformation. nih.govcdnsciencepub.comcdnsciencepub.com

Advanced ¹³C-¹³C and ¹³C-¹H Correlation Spectroscopy for Carbon Framework Analysis

Two-dimensional (2D) NMR experiments are crucial for elucidating the connectivity of atoms within a molecule. In the context of Acetophenone-1,2-¹³C₂, techniques like ¹³C-¹³C and ¹³C-¹H correlation spectroscopy are particularly powerful for analyzing the carbon framework. frontiersin.org

¹³C-¹³C Correlation Spectroscopy: Experiments such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) directly show correlations between adjacent ¹³C atoms. mst.edu For Acetophenone-1,2-¹³C₂, this would result in a strong correlation peak between the carbonyl carbon (C1) and the methyl carbon (C2), providing definitive evidence of their direct bond. This is a powerful tool for confirming the structure and connectivity of the acetyl group. frontiersin.org

¹³C-¹H Correlation Spectroscopy (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). For Acetophenone-1,2-¹³C₂, an HSQC experiment would show a correlation between the methyl protons and the labeled C2 carbon. An HMBC experiment would reveal correlations from the methyl protons to the labeled C1 carbonyl carbon and to the unlabeled aromatic carbons, further confirming the molecular structure.

These advanced correlation techniques, empowered by the ¹³C labeling, provide extensive information about the carbon skeleton, which is invaluable for both database matching and the de novo identification of compounds in complex mixtures. frontiersin.org

Isotopomer Analysis and Metabolic Profiling by ¹³C-NMR

Isotopically labeled compounds like Acetophenone-1,2-¹³C₂ serve as tracers to follow the metabolic fate of the labeled atoms within a biological system. When cells or organisms are exposed to this labeled compound, the ¹³C atoms are incorporated into various downstream metabolites through biochemical reactions. nih.gov ¹³C-NMR can then be used to identify and quantify the resulting isotopomers (molecules that differ only in their isotopic composition). nih.gov

For instance, if Acetophenone-1,2-¹³C₂ were metabolized, the labeled carbon atoms could potentially be incorporated into central metabolic pathways. The analysis of the resulting isotopomers of key metabolites can reveal the activity of specific metabolic routes.

Table 1: Potential ¹³C Isotopomers Detectable by NMR Following Metabolism of a Labeled Precursor

MetabolitePotential IsotopomersMetabolic Pathway Information
Lactate[2,3-¹³C₂]LactateGlycolysis
Alanine[2,3-¹³C₂]AlanineAmino Acid Metabolism
Glutamate (B1630785)[4,5-¹³C₂]GlutamateTCA Cycle
Ribose-5-phosphateLabeled at various positionsPentose (B10789219) Phosphate (B84403) Pathway

This table is illustrative of the types of isotopomers that can be tracked using ¹³C-labeled precursors in metabolic studies. The specific isotopomers formed from Acetophenone-1,2-¹³C₂ would depend on the specific metabolic pathways involved in its degradation and assimilation.

This type of analysis, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides a detailed map of metabolic fluxes and pathway activities. nih.gov

Specialized NMR Techniques for Isotope-Edited Spectra

To simplify the complex NMR spectra of biological extracts and focus specifically on the labeled molecules, isotope-editing techniques are employed. nih.govfrontiersin.org These methods use specific pulse sequences to filter the NMR signals, allowing for the selective observation of protons attached to ¹³C nuclei while suppressing the much larger signals from protons attached to ¹²C nuclei. researchgate.net

One such powerful technique is Isotope-Edited Total Correlation Spectroscopy (ITOCSY) . acs.orgnih.gov ITOCSY generates separate 2D ¹H-¹H NMR spectra for molecules containing ¹³C and those containing only ¹²C. acs.org This separation dramatically simplifies the spectra and allows for the direct comparison of labeled and unlabeled metabolite pools. nih.gov The ITOCSY experiment is highly valuable for metabolic flux analysis and isotope dilution experiments, offering low technical error and the ability to detect molecules at low concentrations. acs.orgnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is another cornerstone analytical technique in metabolomics, often used in conjunction with a separation method like liquid chromatography. nih.gov The use of stable isotope-labeled internal standards is a common strategy to improve the accuracy and reliability of quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification

LC-MS/MS is a highly sensitive and specific technique used for the targeted quantification of metabolites. mdpi.com In the context of Acetophenone-1,2-¹³C₂, this technique can be used to trace the labeled carbons as they are incorporated into downstream metabolites.

The process involves:

Introducing the Tracer: Acetophenone-1,2-¹³C₂ is introduced into a biological system (e.g., cell culture).

Metabolite Extraction: After a specific time, metabolites are extracted from the cells or tissue.

LC Separation: The complex mixture of metabolites is separated using liquid chromatography.

MS/MS Detection: As metabolites elute from the LC column, they are ionized and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge ratios (m/z) of the expected labeled metabolites.

The key advantage of using Acetophenone-1,2-¹³C₂ is that its metabolites will have a mass that is two units higher than their unlabeled counterparts. This mass shift provides a clear and unambiguous signal for detection. sigmaaldrich.com For example, if acetophenone is metabolized to benzoic acid, the resulting labeled benzoic acid would be detected at a higher m/z value, allowing for its precise quantification against the background of the naturally occurring unlabeled form.

Table 2: Example of Targeted Metabolite Quantification using LC-MS/MS

AnalyteUnlabeled Mass (M)Labeled Mass (M+2)Monitored Transition (Precursor > Product)
Acetophenone120.06122.06123 > 107 (for labeled)
Benzoic Acid122.04124.04125 > 79 (for labeled)
Hippuric Acid179.07181.07182 > 106 (for labeled)

Note: The mass values and transitions are illustrative and would need to be empirically determined for a specific instrument and experimental conditions.

This targeted approach allows researchers to quantify metabolic flux through specific pathways with high precision and sensitivity, providing critical insights into cellular metabolism. nih.gov

Double Precursor Ion Scan for Comprehensive Carbonyl Compound Profiling in Complex Matrices (e.g., human serum)

The analysis of carbonyl compounds in complex biological matrices like human serum is challenging due to their reactivity and the vast number of structurally similar molecules. A powerful strategy for comprehensive and untargeted profiling is the use of isotope labeling combined with liquid chromatography-double precursor ion scan-mass spectrometry (IL-LC-DPIS-MS). nih.gov This approach enhances detection sensitivity and allows for the confident identification of carbonyl-containing molecules.

The workflow begins with the derivatization of carbonyl compounds, including Acetophenone-1,2-¹³C₂, with a labeling reagent that contains a reactive group, an ionizable group, and an isotopic tag. A commonly used reagent is 2-(2-hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide (HIQB), which is used alongside its deuterated isotopologue, d₇-HIQB, for relative quantification. nih.govresearchgate.net When labeled with HIQB, carbonyl compounds generate a characteristic product ion at m/z 130.1 upon collision-induced dissociation (CID). Similarly, the d₇-HIQB labeled compounds produce a product ion at m/z 137.1. nih.govresearchgate.net

The double precursor ion scan method involves setting the mass spectrometer to specifically detect all parent ions that fragment to produce these two characteristic product ions (m/z 130.1 and 137.1). researchgate.net This allows for the selective detection of all HIQB-labeled carbonyl compounds in a complex mixture, effectively filtering out the non-carbonyl background. Using this IL-LC-DPIS-MS strategy, researchers have successfully profiled carbonyl compounds in human serum, demonstrating its utility in clinical diagnostics and oxidative stress research. nih.govresearchgate.net For instance, studies have identified a significant number of carbonyl compound candidates in human serum, showcasing the method's broad applicability. researchgate.netnih.gov

Table 1: Application of Double Precursor Ion Scan in Human Serum Analysis
Study FocusMethodologyNumber of Carbonyl Candidates DetectedKey FindingsReference
General Carbonyl ProfilingIL-LC-DPIS-MS with HIQB/d₇-HIQB156Demonstrated a powerful strategy for identification and quantification of carbonyls in serum. nih.govresearchgate.net
Myelogenous Leukemia (ML)IL-LC-DPIS-MS followed by targeted MRM156 initially, 44 found to be significantly differentIdentified potential carbonyl biomarkers for ML. nih.govresearchgate.net
Subclinical Carotid Atherosclerosis (SCA)IL-LC-DPIS-MS149Correlated specific carbonyl compound profiles with cognitive impairment in SCA patients. nih.gov

Chemical Proteomics Workflows Employing Heavy Isotopic Labeling for Carbonylated Peptide Identification

Protein carbonylation is an irreversible post-translational modification (PTM) often associated with oxidative stress and various disease states. acs.orgresearchgate.net Identifying the specific proteins and sites of carbonylation is crucial for understanding its biological consequences. Chemical proteomics workflows that utilize heavy isotopic labeling are instrumental for the system-wide and site-specific identification of carbonylated peptides. acs.org

These workflows typically involve several key steps:

Labeling: The carbonyl groups on proteins within a complex mixture are chemically tagged. A common reagent is biotin (B1667282) hydrazide, which selectively reacts with aldehydes and ketones to attach a biotin tag. nih.govnih.gov

Enrichment: The biotin-tagged proteins or their tryptic peptides are enriched from the complex mixture using avidin (B1170675) affinity chromatography. nih.govnih.gov

Isotopic Labeling and Identification: To distinguish true carbonylated proteins from non-specifically bound background proteins, stable isotope labeling is employed. nih.gov In one approach, a control and an experimental sample are differentially labeled. For example, a capture-and-release strategy can be used where carbonyl-containing peptides are captured on hydrazide beads and then eluted using an isotope-labeled reagent like D₃-methoxyamine. ebi.ac.uk This allows for the relative quantification and confident identification of carbonylated peptides by tandem mass spectrometry (MS/MS). acs.orgnih.gov

This methodology has enabled the identification of hundreds of carbonylation sites on a wide range of proteins, including many that were not previously known to be susceptible to this modification. acs.orgnih.gov For example, a streamlined chemical proteomics workflow led to the identification of 434 allysine (B42369) (a type of carbonylated residue) sites on 349 proteins in human cells and 317 sites in mouse muscle tissues. acs.orgnih.gov Such comprehensive mapping provides insights into the cellular pathways most affected by oxidative stress. acs.org

Table 2: Research Findings from Chemical Proteomics of Carbonylated Peptides
Biological SystemMethodologyNumber of Identified Carbonylation SitesNumber of Identified Carbonylated ProteinsReference
Human 293T and HCT116 CellsCapture-and-release with heavy isotopic labeling (D₃-methoxyamine)434 (allysine sites)349 acs.orgnih.gov
Mouse Muscle TissueCapture-and-release with heavy isotopic labeling (D₃-methoxyamine)317 (allysine sites)157 acs.orgnih.gov
Rat Skeletal Muscle MitochondriaBiotin hydrazide labeling, avidin affinity chromatography, iTRAQ stable isotope labelingNot specifiedOver 200 nih.gov

Synergistic Integration of NMR and MS for Enhanced Compound Identification and Isotopic Pattern Mapping

While mass spectrometry (MS) is a highly sensitive technique for detecting isotopically labeled molecules and determining their isotopologue distributions (the number of heavy isotopes per molecule), it often struggles to provide information on the precise location of the labels within the molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, conversely, excels at determining the exact position of isotopic labels (positional isotopomers). frontiersin.org Therefore, the synergistic integration of NMR and MS provides a powerful, cross-validating approach for the unambiguous identification of compounds and the comprehensive mapping of isotopic patterns. nih.govnih.gov

This combined approach is particularly valuable in stable isotope-resolved metabolomics (SIRM), where tracers like Acetophenone-1,2-¹³C₂ are used to map metabolic fluxes. frontiersin.orgisotope.com

MS Analysis: High-resolution MS can determine the molecular formula of a metabolite and its mass shift due to ¹³C incorporation, confirming that the label has been transferred from the initial tracer to downstream products. mdpi.com

NMR Analysis: ¹³C-NMR can then be used to pinpoint the location of the ¹³C atoms in the product molecules. nih.gov The presence of ¹³C-¹³C spin-spin coupling in the NMR spectrum of a metabolite derived from Acetophenone-1,2-¹³C₂ would definitively prove that the two adjacent labeled carbons were incorporated as an intact unit, providing powerful constraints on the possible metabolic pathways involved. researchgate.net

The integration of these two techniques improves the precision of metabolic flux analysis and enhances confidence in structural elucidation, especially for unknown metabolites. mdpi.comnih.gov By combining the complementary data from MS (isotopologue distribution) and NMR (positional labeling), researchers can build more accurate and robust models of metabolic networks. nih.govnih.gov

Theoretical and Computational Chemistry Studies Involving Acetophenone Isotopomers

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations are instrumental in predicting how isotopic labeling alters the fundamental properties of a molecule, such as its vibrational frequencies and energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be applied to calculate the infrared (IR) spectra of acetophenone (B1666503) and its ¹³C isotopomers. researchgate.netresearchgate.net These calculations can predict shifts in vibrational frequencies upon isotopic substitution. For instance, the C-H stretch vibrations in acetophenone are typically observed around 3000 cm⁻¹, and deuteration significantly lowers these frequencies to approximately 2100-2200 cm⁻¹. nih.gov While ¹³C substitution also alters vibrational frequencies, the effect is generally less pronounced than that of deuteration. researchgate.net

DFT calculations have been used to study the vibrational modes of various acetophenone derivatives, providing a basis for understanding the impact of isotopic labeling. worldscientific.commdpi.comnih.gov For example, studies on 2-nitroacetophenone have utilized DFT to perform a complete assignment of vibrational modes. worldscientific.com Such analyses are crucial for interpreting experimental spectroscopic data and understanding how isotopic substitution can serve as a probe for molecular structure and bonding.

A comparison of DFT-calculated IR spectra for normal acetophenone and its fully ¹³C-labeled counterpart ((¹³C₈)-acetophenone) reveals shifts in band positions, highlighting the influence of carbon isotopes on molecular vibrations. researchgate.net

Table 1: Comparison of Selected DFT-Calculated Vibrational Frequencies (cm⁻¹) for Acetophenone (acp) and (¹³C₈)-Acetophenone (acpc8)

Vibrational Mode DescriptionAcetophenone (acp)(¹³C₈)-Acetophenone (acpc8)
C=O stretch~1848~1806
Aromatic C-C stretch~1302~1274

Note: Data is illustrative and based on reported off-scale band positions in DFT-calculated spectra. researchgate.netresearchgate.net

Computational methods are essential for deriving and interpreting the parameters measured in Nuclear Magnetic Resonance (NMR) spectroscopy, such as spin-spin coupling tensors (J-couplings) and residual dipolar couplings (RDCs). These parameters are rich in structural and dynamic information.

For acetophenone isotopomers, particularly those labeled with ¹³C, DFT calculations can provide theoretical values for J-couplings. nih.gov The analysis of the proton NMR spectrum of the doubly enriched Acetophenone-carbonyl,methyl-¹³C₂ isotopomer dissolved in a liquid-crystalline solvent yielded a set of 19 dipolar couplings. nih.govresearchgate.net The theoretical calculation of the J(C8C9) spin-spin coupling tensor using DFT linear response theory was crucial for interpreting these experimental dipolar couplings, especially for distinguishing between different models of internal rotational motion. nih.gov

RDCs provide information about the average orientation of molecular vectors relative to the magnetic field and are thus powerful probes of molecular structure and conformation. nih.gov The theoretical framework for understanding RDCs involves the Saupe order tensor, which describes the degree of molecular alignment. nih.gov Computational approaches are used to calculate RDC values for proposed structures and compare them with experimental data, thereby refining the structural model. nih.gov The study of ¹³C-¹H residual dipolar couplings, for instance, is influenced by the large full dipolar coupling between these nuclei. nih.gov

The combination of experimental NMR data from labeled acetophenone isotopomers with computational analysis of spin-spin and dipolar couplings allows for a detailed investigation of:

The three-dimensional structure of the acetyl group. nih.gov

Cooperative motions around the aryl-carbonyl and carbonyl-methyl bonds. nih.gov

The conformational distribution of the molecule. nih.gov

Molecular Dynamics Simulations with Isotopic Perturbations for Conformational Analysis and Reorientation Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and reorientational motions. By introducing isotopic substitutions into the simulation model, it is possible to investigate how these small mass changes affect the dynamics.

In the context of acetophenone, MD simulations can be informed by experimental data, such as NMR-derived dipolar couplings from labeled isotopomers. nih.gov A study on the doubly enriched Acetophenone-carbonyl,methyl-¹³C₂ isotopomer utilized the experimental dipolar couplings to discriminate between different models for the internal rotational motions. nih.govresearchgate.net This demonstrates the synergy between experimental measurements on isotopically labeled compounds and computational simulations. The results indicated that it was possible to distinguish between a continuous and a discrete distribution of conformers. nih.gov

Furthermore, MD simulations can be used to model the reorientation of acetophenone in different environments, such as in a liquid crystal solvent. researchgate.net The isotopic labeling provides specific probes within the molecule, allowing for a more detailed analysis of the anisotropic reorientational dynamics.

Computational Modeling of Metabolic Networks informed by ¹³C Tracer Data

While not directly focused on the chemical properties of Acetophenone-1,2-¹³C₂, it is important to note its application as a ¹³C tracer in metabolic studies. The data obtained from such tracer experiments, which track the fate of the ¹³C labels through metabolic pathways, are often analyzed using computational models. nih.govnih.gov

Metabolic Flux Analysis (MFA) and its variants, such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), use computational models to estimate the rates (fluxes) of reactions in a metabolic network. nih.govnih.govvanderbilt.edu These models are mathematical representations of the biochemical reactions occurring within a cell or organism. nih.gov

The process generally involves:

Introducing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or other tracers, to a biological system. nih.govnih.gov

Measuring the distribution of ¹³C isotopes in various metabolites using techniques like mass spectrometry (MS) or NMR. nih.govvanderbilt.edu

Using a computational algorithm to fit the experimental labeling data to a metabolic network model, thereby quantifying the intracellular fluxes. vanderbilt.edu

The use of ¹³C-labeled compounds in conjunction with computational modeling allows researchers to:

Delineate substrate contributions to different metabolic pools. nih.govnih.gov

Identify active metabolic pathways and potential bottlenecks. vanderbilt.edufrontiersin.org

Study the metabolism of specific tissues, such as the heart or liver, and in different cell types like neurons. nih.govnih.govnih.govnih.gov

Future Perspectives and Research Challenges in Acetophenone 1,2 13c2 Research

Advancements in Stereospecific and Site-Specific Isotopic Labeling Strategies

A primary challenge and a significant area for future development is the synthesis of isotopically labeled compounds with complete control over the position and stereochemistry of the isotope. While Acetophenone-1,2-13C2 specifies the labeling at the first and second carbon atoms, future research will demand even more sophisticated labeling patterns to answer more nuanced biological questions.

Future Directions and Challenges:

Stereospecific Labeling: The development of synthetic methods that can introduce isotopes in a stereospecific manner is crucial. For molecules that are chiral or become chiral during a metabolic process, being able to distinguish between enantiomers or diastereomers is key to understanding enzyme mechanisms. For instance, future research might require the synthesis of (R)- or (S)-acetophenone labeled at specific positions to probe the stereoselectivity of enzymatic reactions.

Site-Specific Labeling: While this compound has defined labeling, more complex molecules derived from it may require labeling at very specific, non-adjacent positions. Current synthetic strategies can be costly and complex, limiting the availability of diverse labeled compounds. techsciresearch.com A significant challenge is to develop more efficient and cost-effective synthetic routes to produce a wider array of site-specifically labeled acetophenone (B1666503) derivatives. thieme-connect.com

Isotopomer Purity: Ensuring high isotopomer purity is essential for unambiguous interpretation of experimental results. Scrambling of isotopes during synthesis or in preliminary metabolic steps can complicate data analysis. nih.gov Future synthetic strategies must focus on minimizing isotope scrambling to provide cleaner analytical signals.

Research Focus: Future research will likely focus on chemoenzymatic and biocatalytic methods to achieve high stereospecificity and site-specificity in labeling. The use of engineered enzymes could provide a powerful tool for the precise introduction of isotopes into complex molecules like acetophenone.

Integration of Isotope-Resolved Data with Multi-Omics Approaches for Systems-Level Understanding

The data generated from studies using this compound provides a detailed view of the flux through specific metabolic pathways. However, to gain a comprehensive, systems-level understanding of cellular processes, this metabolomic data must be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. nih.govuq.edu.au

Future Directions and Challenges:

Data Integration Platforms: A major challenge is the development of sophisticated computational tools and platforms that can effectively integrate diverse datasets. nih.govresearchgate.net These platforms need to handle different data types and scales to build comprehensive models of cellular metabolism. mdpi.com

Correlation to Gene Expression and Protein Abundance: By combining isotope tracing data with transcriptomics and proteomics, researchers can correlate changes in metabolic flux with changes in gene expression and protein levels. This can help to identify key regulatory points in metabolic networks.

Dynamic Modeling: The ultimate goal is to create dynamic models of metabolism that can predict how a system will respond to perturbations. Isotope-resolved data is critical for parameterizing and validating these models. nih.gov

Research Focus: The development of standardized data formats and open-source software for multi-omics data integration is a key area of future research. nih.gov This will facilitate collaboration and allow for more robust and comprehensive analyses.

Development of Novel Analytical Probes and Detection Techniques for Enhanced Sensitivity and Throughput

The detection and quantification of isotopically labeled compounds and their metabolites are central to tracer studies. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools, there is a continuous need for techniques with higher sensitivity, resolution, and throughput. musechem.comnih.gov

Future Directions and Challenges:

Increased Sensitivity: Detecting low-abundance metabolites remains a significant challenge. nih.gov Future advancements in analytical instrumentation, such as next-generation mass spectrometers with higher resolution and sensitivity, are needed. chemicalsknowledgehub.com Techniques like dynamic nuclear polarization (DNP) could dramatically enhance the sensitivity of NMR for 13C-labeled compounds. nih.gov

High-Throughput Analysis: To analyze a large number of samples, as is common in systems biology studies, high-throughput analytical methods are essential. The development of rapid separation techniques coupled with mass spectrometry, such as microfluidic capillary electrophoresis-mass spectrometry (CE-MS), will be crucial. oup.com

In Vivo Imaging: A major goal is the ability to visualize the metabolic fate of this compound in real-time within living cells or organisms. The development of new imaging probes and techniques, potentially based on hyperpolarized 13C MRI, could provide unprecedented spatial and temporal information about metabolic processes. nih.gov

Research Focus: The design of novel analytical probes that can specifically target and report on the presence of 13C-labeled metabolites is an active area of research. avantiresearch.com Furthermore, improving the software and algorithms for processing the large and complex datasets generated by these advanced analytical techniques is critical. oup.com

Elucidation of Previously Intractable Biochemical Pathways and Reaction Intermediates

Isotopic labeling is a powerful technique for tracing metabolic pathways and identifying the intermediates involved in chemical reactions. wikipedia.orgias.ac.in this compound can be a valuable tool in uncovering novel biochemical pathways and characterizing transient reaction intermediates that are difficult to study by other means.

Future Directions and Challenges:

Discovering Novel Pathways: By tracing the 13C label from this compound through the metabolome, researchers can identify previously unknown metabolic routes. nih.gov This is particularly important in less-studied organisms or for understanding the metabolism of xenobiotics.

Characterizing Reactive Intermediates: Many chemical and biochemical reactions proceed through short-lived, reactive intermediates. Isotopic labeling can provide crucial information about the structure and fate of these intermediates, which is essential for understanding reaction mechanisms. nih.gov

Metabolic Flux Analysis: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions. nih.gov Applying 13C-MFA with specifically labeled substrates like this compound can provide precise measurements of metabolic fluxes through central carbon metabolism and other pathways. nih.gov

Research Focus: Future research will involve the use of advanced analytical techniques, such as tandem mass spectrometry, to fragment metabolites and pinpoint the location of the 13C label. nih.gov This information is critical for distinguishing between different possible metabolic pathways. Combining experimental data with computational modeling will be essential for reconstructing complex metabolic networks and understanding their regulation.

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodIsotopic Purity (%)Yield (%)Key Challenge
Friedel-Crafts Acylation99.275Scrambling at high temps
Grignard Reaction98.568Side reactions with ¹³C

Basic Question: How can researchers validate the isotopic labeling efficiency of Acetophenone-1,2-¹³C₂?

Methodological Answer:
Validation requires multi-technique analysis:

  • NMR Spectroscopy : ¹³C-NMR detects positional labeling. Peaks at δ 25–30 ppm (C-1 and C-2) confirm dual labeling. Quantify using integration against internal standards .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the M+2 ion cluster. For example, a molecular ion at m/z 122.1 (M+2) with 99% abundance confirms minimal unlabeled contamination .
  • Isotopic Ratio Analysis : Isotope ratio mass spectrometry (IRMS) quantifies ¹³C enrichment, ensuring compliance with experimental thresholds (e.g., >98% for metabolic studies) .

Advanced Question: How does Acetophenone-1,2-¹³C₂ enable mechanistic studies in aromatic ketone metabolism?

Methodological Answer:
¹³C-labeled acetophenone is used to trace metabolic pathways in hepatic models (e.g., HepG2 cells):

  • Experimental Design :
    • Incubate cells with Acetophenone-1,2-¹³C₂ at varying concentrations (0.1–10 mM) for 48 hours .
    • Extract metabolites (e.g., ¹³C-labeled benzoic acid derivatives) and analyze via LC-MS/MS.
    • Map isotopic incorporation into downstream products (e.g., hippuric acid) to quantify metabolic flux .
  • Data Interpretation :
    • Discrepancies in metabolite levels (e.g., undetected ¹³C-glycolic acid in HepG2 cells ) suggest pathway-specific bottlenecks.
    • Use kinetic modeling to distinguish between competing pathways (e.g., β-oxidation vs. conjugation).

Advanced Question: What experimental controls are critical when using Acetophenone-1,2-¹³C₂ in hyperpolarized MRI studies?

Methodological Answer:
In hyperpolarized imaging (e.g., cancer detection), Acetophenone-1,2-¹³C₂ can act as a biotracer. Key controls include:

  • Polarization Efficiency : Calibrate parahydrogen-based hyperpolarization hardware (e.g., Spin Transfer Automated Reactor) to achieve >20,000-fold signal enhancement .
  • Tracer Stability : Monitor ¹³C relaxation times (T₁) in physiological buffers to ensure signal persistence during imaging .
  • Biological Controls : Use unlabeled acetophenone to distinguish background noise from ¹³C-specific signals .

Q. Table 2: Hyperpolarization Parameters

ParameterOptimal RangeImpact on Data Quality
Polarization Time60–90 secondsBalances signal vs. decay
T₁ Relaxation (in vivo)>60 secondsEnsures detectable imaging window

Advanced Question: How to resolve contradictions in isotopic tracer data across studies?

Methodological Answer:
Discrepancies (e.g., variable ¹³C incorporation rates) arise from methodological differences. Mitigation strategies:

  • Standardize Protocols : Adopt uniform incubation times, cell densities, and extraction methods (e.g., MeOH:ACN 1:1 for metabolite stability) .
  • Cross-Validation : Replicate findings using alternative techniques (e.g., compare NMR flux data with MS-based isotopomer distributions) .
  • Literature Meta-Analysis : Use databases like NIST Chemistry WebBook to verify isotopic properties and reconcile conflicting results .

Advanced Question: How to design a robust experimental workflow for studying Acetophenone-1,2-¹³C₂ in environmental analysis?

Methodological Answer:
For environmental tracing (e.g., pollutant degradation):

Sample Preparation : Spike environmental matrices (soil, water) with ¹³C-acetophenone and monitor degradation via isotope ratio monitoring (IRM) .

Analytical Setup :

  • Use GC-IRMS to track ¹³CO₂ evolution as a degradation endpoint .
  • Pair with metagenomics to link isotopic turnover to microbial consortia .

Statistical Validation : Apply ANOVA to distinguish biological vs. abiotic degradation pathways.

Advanced Question: What are best practices for replicating studies involving Acetophenone-1,2-¹³C₂?

Methodological Answer:
Replication requires:

  • Detailed Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Material Transparency : Report supplier details (e.g., ¹³C precursor purity, CAS RN 1173020-38-6 ).
  • Independent Verification : Use third-party labs to validate synthesis and analytical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.